molecular formula C17H16N4O2S2 B2823593 7-methyl-N-(2-methylbenzo[d]thiazol-5-yl)-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide CAS No. 1421492-45-6

7-methyl-N-(2-methylbenzo[d]thiazol-5-yl)-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide

Cat. No.: B2823593
CAS No.: 1421492-45-6
M. Wt: 372.46
InChI Key: LBJYJHGRTWIHRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-methyl-N-(2-methylbenzo[d]thiazol-5-yl)-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide is a recognized high-affinity ATP-competitive inhibitor of the dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A). DYRK1A is a serine/threonine kinase encoded in the critical Down syndrome region of human chromosome 21, and its overexpression is implicated in the neurological pathologies associated with the condition. Consequently, this inhibitor serves as a crucial pharmacological tool for investigating the role of DYRK1A in neuronal differentiation , synaptic plasticity , and tau protein phosphorylation , which is a key process in Alzheimer's disease pathogenesis. Beyond neuroscience, DYRK1A inhibition has garnered attention in oncology research. This compound is utilized to study the kinase's function in the regulation of transcription factors and cell cycle progression, with implications for targeting various cancer cell lines , including glioblastoma and leukemia. By selectively modulating DYRK1A activity, researchers can dissect its signaling pathways and validate it as a therapeutic target for multiple disease states.

Properties

IUPAC Name

7-methyl-N-(2-methyl-1,3-benzothiazol-5-yl)-6-oxo-3,4-dihydro-2H-pyrimido[2,1-b][1,3]thiazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O2S2/c1-9-6-18-17-21(16(9)23)7-11(8-24-17)15(22)20-12-3-4-14-13(5-12)19-10(2)25-14/h3-6,11H,7-8H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBJYJHGRTWIHRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C2N(C1=O)CC(CS2)C(=O)NC3=CC4=C(C=C3)SC(=N4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Mode of Action

tuberculosis. The compound likely interacts with its targets, leading to changes that inhibit the growth of the bacteria.

Biochemical Pathways

tuberculosis, suggesting that they may affect the biochemical pathways necessary for the bacteria’s survival and proliferation.

Result of Action

The result of the compound’s action is likely the inhibition of the growth of M. tuberculosis. This could lead to a decrease in the number of bacteria, potentially aiding in the treatment of tuberculosis.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound Factors such as pH, temperature, and the presence of other substances could potentially affect the compound’s activity.

tuberculosis

Biological Activity

7-methyl-N-(2-methylbenzo[d]thiazol-5-yl)-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide (CAS Number: 1421492-45-6) is a complex heterocyclic compound with significant potential in medicinal chemistry. This article reviews its biological activity, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C17H16N4O2S2C_{17}H_{16}N_{4}O_{2}S_{2}, with a molecular weight of 372.5 g/mol. The structure contains various functional groups that contribute to its biological activity.

PropertyValue
Molecular FormulaC17H16N4O2S2C_{17}H_{16}N_{4}O_{2}S_{2}
Molecular Weight372.5 g/mol
CAS Number1421492-45-6

The compound exhibits notable anti-tubercular activity , primarily targeting Mycobacterium tuberculosis. Its mechanism involves the inhibition of bacterial growth by disrupting critical biochemical pathways necessary for bacterial survival and replication. Benzothiazole derivatives are known to enhance this activity through their ability to interact with specific enzymes in the bacterial metabolism.

Target Pathways

  • Inhibition of Mycobacterium tuberculosis : The compound likely inhibits the growth of M. tuberculosis by interfering with essential metabolic processes.
  • Quorum Sensing Inhibition : Some derivatives have shown potential as quorum sensing inhibitors in Gram-negative bacteria, which could be relevant for biofilm-related infections.

Pharmacological Properties

The pharmacokinetics of this compound suggest it is slightly soluble in water but exhibits better solubility in alcohol and ether. This solubility profile is crucial for its bioavailability and therapeutic efficacy.

Case Studies and Research Findings

Recent studies have highlighted the biological activities associated with this class of compounds:

  • Anti-Tubercular Activity : Research indicates that derivatives similar to 7-methyl-N-(2-methylbenzo[d]thiazol-5-yl)-6-oxo have demonstrated significant inhibitory effects against M. tuberculosis in vitro. For instance, a study found that certain thiazole derivatives exhibited IC50 values indicating potent anti-tubercular properties.
  • Quorum Sensing Inhibition : A library of benzo[d]thiazole derivatives was evaluated for their ability to inhibit quorum sensing in Pseudomonas aeruginosa. Compounds showed varying degrees of activity, with some demonstrating IC50 values around 115 µg/mL against the LasB system, indicating their potential as anti-biofilm agents without direct antibacterial effects .

Summary of Biological Activities

Activity TypeObservations
Anti-TubercularInhibition of M. tuberculosis growth
Quorum Sensing InhibitionModerate inhibition in Pseudomonas aeruginosa
Biofilm FormationReduced biofilm formation observed

Comparison with Similar Compounds

Key Structural Features:

Compound Name Core Structure Substituents Pharmacophoric Moieties
Target Compound Pyrimido[2,1-b][1,3]thiazine 7-methyl, 2-methylbenzo[d]thiazol-5-yl carboxamide Carboxamide, benzo[d]thiazole
Ethyl 7-methyl-3-oxo-5-phenyl-2-(2,4,6-trimethoxybenzylidene)-thiazolo[3,2-a]pyrimidine-6-carboxylate Thiazolo[3,2-a]pyrimidine 5-phenyl, 2,4,6-trimethoxybenzylidene, ethyl ester Arylidene, ester
7-Phenyl-5-thioxo-thiazolo[4,5-d]pyrimidine derivatives Thiazolo[4,5-d]pyrimidine 7-phenyl, 5-thioxo, chromen-4-yl or coumarin substituents Thione, coumarin
2-R-5-oxo-5H-6-carboxamido-7-phenyl-1,3,4-thiadiazolo[3,2-a]pyrimidine Thiadiazolo[3,2-a]pyrimidine 7-phenyl, carboxamide, thiadiazole Thiadiazole, carboxamide

Analysis :

Physicochemical Properties

Property Target Compound Thiazolo[3,2-a]pyrimidine Thiadiazolo-pyrimidine
Melting Point Not reported* 427–428 K 215–217°C (compound 2d)
Solubility Moderate in DMSO (>10 mM)* Low in water, soluble in ethyl acetate Soluble in DMF, ethanol
Crystallinity Likely crystalline (based on analogs) Flattened boat conformation Not reported
Key IR Peaks (cm⁻¹) ~1670 (C=O), ~3300 (N–H) 1720 (C=O ester), 1600 (C=N) 1680 (C=O amide), 1590 (C–S)

Notes:

  • *Predicted using computational tools or analogs. and emphasize IR and NMR for validating carbonyl and amide groups .

Q & A

Basic: What are the standard synthetic pathways for preparing this compound?

The synthesis typically involves multi-step reactions starting with key intermediates such as substituted benzo[d]thiazoles and pyrimido-thiazine precursors. For example:

  • Step 1 : Condensation of 2-methylbenzo[d]thiazol-5-amine with a pyrimido-thiazine intermediate under reflux conditions using acetic acid/acetic anhydride mixtures as solvents .
  • Step 2 : Carboxamide formation via coupling reactions (e.g., using chloroacetic acid or carbodiimide-based reagents) to introduce the 3-carboxamide moiety .
    Yields are optimized by controlling temperature (e.g., 110–120°C for 8–10 hours) and using catalysts like sodium acetate .

Basic: Which spectroscopic methods are most reliable for characterizing its structure?

  • IR Spectroscopy : Identifies key functional groups (e.g., C=O stretch at ~1680–1700 cm⁻¹ for the oxo group, NH stretches at ~3200–3350 cm⁻¹) .
  • NMR :
    • ¹H NMR : Signals for aromatic protons (δ 6.8–8.2 ppm), methyl groups (δ 2.3–2.7 ppm), and thiazine/protonated carboxamide NH (δ 10–12 ppm) .
    • ¹³C NMR : Confirms carbonyl carbons (δ 165–175 ppm) and aromatic systems .
  • X-ray Crystallography : Resolves conformational details (e.g., puckered pyrimidine rings, dihedral angles between fused rings) .

Advanced: How can computational methods improve synthesis optimization?

  • DFT Calculations : Predict thermodynamic stability of intermediates and transition states, reducing trial-and-error in reaction design .
  • Molecular Docking : Guides functionalization by identifying substituents that enhance binding to target proteins (e.g., enzyme active sites) .
  • Solvent Optimization : Computational solvent screening (e.g., COSMO-RS models) minimizes hazardous solvent use and improves yield .

Advanced: How to resolve contradictions in reported structural conformations?

  • Case Study : X-ray data from related thiazolo-pyrimidines shows a "flattened boat" conformation in the pyrimidine ring (C5 deviation: 0.224 Å from the mean plane) . Discrepancies with computational models (e.g., planar DFT predictions) may arise from crystal packing forces or dynamic effects in solution.
  • Methodology :
    • Combine solid-state (X-ray) and solution-state (NMR/ROESY) data to assess flexibility .
    • Use variable-temperature NMR to probe conformational dynamics .

Advanced: What strategies mitigate side reactions during carboxamide coupling?

  • Activation Reagents : Use HATU or EDCI/HOBt to reduce racemization and improve coupling efficiency .
  • Solvent Selection : Polar aprotic solvents (DMF, DCM) enhance solubility of aromatic intermediates .
  • Monitoring : Real-time FTIR or LC-MS tracks reaction progress and identifies byproducts (e.g., unreacted amines or acylated impurities) .

Advanced: How to design assays for evaluating its biological interactions?

  • Enzyme Inhibition : Use fluorescence-based assays (e.g., FRET) to measure binding to kinases or proteases, leveraging the compound’s thiazine-thiazole scaffold .
  • Cellular Uptake : Radiolabel the compound (³H or ¹⁴C isotopes) to quantify permeability in Caco-2 cell monolayers .
  • Target Engagement : SPR (Surface Plasmon Resonance) quantifies binding kinetics (KD, kon/koff) to purified proteins .

Advanced: What analytical challenges arise in stability studies?

  • Degradation Pathways : Hydrolysis of the carboxamide group under acidic/alkaline conditions or photodegradation of the benzo[d]thiazole moiety .
  • Mitigation :
    • Use HPLC-PDA to detect degradation products (e.g., free amine or oxidized sulfur species) .
    • Stabilize formulations with antioxidants (e.g., BHT) or lyophilization .

Advanced: How does the thiazine-thiazole scaffold influence pharmacokinetics?

  • LogP Calculations : The fused heterocycles increase lipophilicity (predicted LogP ~2.5–3.0), enhancing membrane permeability but risking CYP450-mediated metabolism .
  • Metabolite ID : LC-HRMS identifies primary metabolites (e.g., S-oxidation of the thiazole ring or hydroxylation of the methyl group) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.